molecular formula C12H9Br2NO4S2 B2732457 3-(2,5-Dibromo-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid CAS No. 1505272-97-8

3-(2,5-Dibromo-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid

Cat. No.: B2732457
CAS No.: 1505272-97-8
M. Wt: 455.14
InChI Key: DZJCXQXYSVBCDM-UHFFFAOYSA-N
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Description

3-(2,5-Dibromo-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid is a complex organic compound with the molecular formula C12H9Br2NO4S2. It is characterized by the presence of a thiophene ring substituted with a carboxylic acid group and a sulfonamide group, which is further substituted with dibromo and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dibromo-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and catalysts to facilitate the substitution reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dibromo-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

3-(2,5-Dibromo-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-Dibromo-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dibromo-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-[(2,5-dibromo-4-methylphenyl)sulfonylamino]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br2NO4S2/c1-6-4-8(14)10(5-7(6)13)21(18,19)15-9-2-3-20-11(9)12(16)17/h2-5,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJCXQXYSVBCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)NC2=C(SC=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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